molecular formula C9H9NO3 B3345790 methyl 2-acetylpyridine-3-carboxylate CAS No. 111068-03-2

methyl 2-acetylpyridine-3-carboxylate

Cat. No.: B3345790
CAS No.: 111068-03-2
M. Wt: 179.17 g/mol
InChI Key: XZERJBSDTDTJCH-UHFFFAOYSA-N
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Description

Methyl 2-acetylpyridine-3-carboxylate is an organic compound with the molecular formula C₉H₉NO₃. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Methyl 2-acetylnicotinate, also known as Methyl nicotinate, is a methyl ester of niacin . The primary targets of Methyl nicotinate are peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . These capillaries play a crucial role in blood flow and nutrient delivery to the skin.

Mode of Action

Methyl nicotinate acts as a peripheral vasodilator . It interacts with its targets, the peripheral blood capillaries, to enhance local blood flow at the site of application . This interaction results in vasodilation, which is the widening of blood vessels, leading to increased blood flow . The mode of action of Methyl nicotinate is thought to involve the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

For instance, the release of prostaglandin D2, a potent vasodilator, is one of the key steps in the vasodilation process .

Pharmacokinetics

It is known that following topical administration, methyl nicotinate acts locally at the site of application to enhance blood flow . This suggests that the compound may have good bioavailability at the site of application.

Result of Action

The primary result of Methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s vasodilatory effects, which increase blood flow to the affected areas, thereby alleviating pain .

Action Environment

The action, efficacy, and stability of Methyl nicotinate can be influenced by various environmental factors For instance, the compound’s vasodilatory effects may be enhanced or diminished depending on the temperature of the skin at the site of application.

Biochemical Analysis

Biochemical Properties

Methyl 2-acetylnicotinate interacts with various enzymes and proteins in the body. Its action as a rubefacient is thought to involve peripheral vasodilation . This means that it causes blood vessels near the skin to widen, increasing blood flow to the area. This is believed to be the mechanism by which it alleviates muscle and joint pain .

Cellular Effects

Methyl 2-acetylnicotinate has been shown to have effects on various types of cells. For instance, it has been reported to influence mitochondrial function . In cells, mitochondria are transported along cytoskeletal tracks by interaction with acetylated microtubules (MTs). Upon treatment with Methyl 2-acetylnicotinate, the co-localization of mitochondria with MTs decreased, indicative of the dissociation of mitochondria from MTs .

Molecular Mechanism

The molecular mechanism of Methyl 2-acetylnicotinate involves its interaction with various biomolecules. While the exact mechanism of action of Methyl 2-acetylnicotinate and other topically-administered nicotinic acid esters is not clear, it is thought that Methyl 2-acetylnicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .

Temporal Effects in Laboratory Settings

Methyl 2-acetylnicotinate exhibits excellent chemical and biological stability in solution . The degradation of Methyl 2-acetylnicotinate was determined in batches which had been stored at 4°C for between 5 and 1062 days prior to analysis . The major degradation product of Methyl 2-acetylnicotinate was nicotinic acid which formed at an approximate rate of 0.5% of the starting Methyl 2-acetylnicotinate concentration per annum .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of Methyl 2-acetylnicotinate in animal models, it is known that Methyl nicotinate is used for veterinary purposes to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Transport and Distribution

It is known that many drugs, including Methyl 2-acetylnicotinate, can be transported across biological barriers by specific transporters .

Subcellular Localization

It is known that the subcellular distribution of a drug can have significant effects on its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetylpyridine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of pyridinecarboxylic ester with acetic acid in the presence of a catalyst. The catalyst typically consists of titanium dioxide and an alkali or alkaline earth metal oxide, supported on an alumina-silica support . The reaction is carried out in the gas phase, producing the desired compound with high selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridinecarboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 2-acetylpyridine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the acetyl group.

    2-Acetylpyridine: Similar but does not have the carboxylate ester group.

Uniqueness

Methyl 2-acetylpyridine-3-carboxylate is unique due to the presence of both the acetyl and carboxylate ester groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-acetylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)8-7(9(12)13-2)4-3-5-10-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZERJBSDTDTJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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